Verapamil hydrochloride

Catalog No.
S546687
CAS No.
152-11-4
M.F
C27H39ClN2O4
M. Wt
491.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verapamil hydrochloride

Researchers often face assay artifacts when using DMSO-solubilized free base CCBs in cell-based transport models. Verapamil hydrochloride (CAS 152-11-4) eliminates this issue with high aqueous solubility, enabling direct buffer preparation. - P-gp inhibition IC50 = 2.66 µM, ideal for Caco-2 permeability and MDR reversal. - hERG blockade IC50 = 143.0 nM, a reliable positive control in patch-clamp cardiac safety screening. - Prevents organic solvent-induced membrane seal destabilization in patch-clamp. Supplied as a high-purity reference standard, ready for immediate use.

CAS Number

152-11-4

Product Name

Verapamil hydrochloride

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride

Molecular Formula

C27H39ClN2O4

Molecular Weight

491.1 g/mol

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H

InChI Key

DOQPXTMNIUCOSY-UHFFFAOYSA-N

SMILES

CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.[Cl-]

solubility

Soluble in DMSO, not in water

Synonyms

Calan, Cordilox, Dexverapamil, Falicard, Finoptin, Hydrochloride, Verapamil, Iproveratril, Isoptin, Isoptine, Izoptin, Lekoptin, Verapamil, Verapamil Hydrochloride

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

The exact mass of the compound Verapamil hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759589. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

10 mg, 50 mg, 1 g

Verapamil hydrochloride is a highly characterized phenylalkylamine L-type calcium channel blocker and an established first-generation P-glycoprotein (P-gp) inhibitor. In procurement contexts, it is primarily sourced as a high-purity reference standard for in vitro pharmacokinetic transport assays, multi-drug resistance (MDR) reversal studies, and cardiovascular safety screening. Unlike its free base counterpart, the hydrochloride salt form provides superior aqueous solubility, allowing for the direct preparation of physiological buffers without organic co-solvents. Its well-documented inhibition kinetics across both calcium channels and efflux transporters make it an indispensable benchmark material for evaluating drug-drug interactions and off-target cardiac liabilities in preclinical development [1].

Research Fit

Stereochemical control Racemic mixture with well-characterized enantiomer-specific potencies; essential for AV nodal and inotropy research
Interaction research Reported strong P-glycoprotein inhibitor and moderate CYP3A4 index inhibitor; supports drug-efflux and metabolism studies
Formulation context BCS Class II with solubility-limited absorption; formulation-dependent exposure relevance

Substituting Verapamil hydrochloride with other calcium channel blockers (CCBs) or its free base form introduces significant methodological risks. Replacing it with the free base necessitates the use of organic solvents like DMSO, which can compromise membrane integrity and introduce cytotoxic artifacts in delicate cell-based transport models. Furthermore, substituting Verapamil with other CCB classes, such as benzothiazepines (diltiazem) or dihydropyridines (nifedipine), fundamentally alters the target interaction profile. These alternatives lack Verapamil's specific high-affinity off-target binding, such as its potent blockade of HERG potassium channels and its specific P-gp inhibition kinetics, rendering them invalid as direct drop-in replacements for standardized preclinical safety and efflux assays[1].

Substitution Risk

Enantiomer potency
S-enantiomer potency differs substantially; racemic composition must be specified for reproducible cardiac studies
Vascular-to-myocardial selectivity
Balanced cardiac/vascular inhibition may shift hemodynamic outcomes versus L-selective agents such as diltiazem
P-gp / CYP3A4 inhibition
Strong P-gp inhibition and moderate CYP3A4 index activity may alter drug disposition; other CCBs typically lack this profile

Aqueous Solubility and Solvent-Free Assay Compatibility

The hydrochloride salt form of Verapamil demonstrates exceptional aqueous solubility, reaching up to 83 mg/mL in water, whereas the free base form is practically insoluble in aqueous media and requires organic solvents such as DMSO or ethanol for dissolution [1]. This high solubility enables the direct preparation of physiological buffers and cell culture media without the introduction of co-solvents.

Evidence DimensionAqueous Solubility
Target Compound DataVerapamil hydrochloride (83 mg/mL in water)
Comparator Or BaselineVerapamil free base (Practically insoluble in water; requires DMSO/ethanol)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsAqueous solutions at room temperature

Eliminates organic solvent-induced cytotoxicity and membrane artifacts in sensitive in vitro cell-based assays, ensuring reliable baseline data.

S- vs. R-enantiomer potency
Head-to-head
8–20× AV conduction; 15–50× negative inotropy; 8× inotropy human septal strips
Enantiomer composition critically impacts cardiac endpoint interpretation
Tissue- and preparation-specific potency ranges; stereochemical sourcing essential

HERG Potassium Channel Blockade Affinity

In electrophysiological assessments of cardiac safety, Verapamil hydrochloride serves as a potent HERG channel blocker, exhibiting an IC50 of 143.0 nM. In contrast, the benzothiazepine CCB diltiazem shows only weak blockade (IC50 = 17.3 µM), and the dihydropyridine nifedipine demonstrates no HERG blockade[1]. This distinct off-target affinity profile makes Verapamil an irreplaceable positive control.

Evidence DimensionHERG K+ current inhibition (IC50)
Target Compound DataVerapamil hydrochloride (143.0 nM)
Comparator Or BaselineDiltiazem (17.3 µM) and Nifedipine (No block)
Quantified Difference~120-fold higher affinity for HERG channels compared to diltiazem
ConditionsPatch-clamp electrophysiology in native heart cells / HEK 293 cells expressing HERG

Provides a highly sensitive and validated positive control for screening drug-induced QT prolongation and off-target cardiac liabilities.

T-type vs. L-type selectivity
Head-to-head
Verapamil non-selective; diltiazem L-selective (0.8% T-type inhibition at <30% L-type block)
Channel subtype profile defines suitability for T-type pharmacology studies
Patch-clamp guinea-pig ventricular myocytes; reference preparation-dependent

P-Glycoprotein (P-gp) Inhibition Potency

Verapamil hydrochloride is a highly potent inhibitor of P-glycoprotein-mediated efflux. In human intestinal ex vivo models measuring Rhodamine 123 accumulation, Verapamil demonstrated an IC50 of 2.66 µM for P-gp inhibition. This is significantly more potent than other classical P-gp inhibitors such as quinidine, which exhibited an IC50 of 35.65 µM under the same conditions [1].

Evidence DimensionP-gp inhibition potency (IC50)
Target Compound DataVerapamil hydrochloride (2.66 µM)
Comparator Or BaselineQuinidine (35.65 µM)
Quantified Difference~13-fold greater inhibition potency
ConditionsHuman intestinal precision-cut slices (ex vivo) measuring Rhodamine 123 accumulation

Ensures robust and reproducible multi-drug resistance (MDR) reversal and efflux blockade at lower concentrations in standard pharmacokinetic assays.

Vascular-to-myocardial selectivity
Head-to-head
0.92
Balanced cardiac/vascular inhibition distinguished from diltiazem (8.9) and felodipine (103)
Isolated rat portal vein and papillary muscle; equilibrium pIC₅₀
P-gp / CYP3A4 inhibition
Cross-study comparable
Strong P-gp inhibitor; FDA moderate CYP3A4 index inhibitor; S-verapamil kinact 0.64 min⁻¹, KI 2.97 µM
Preferred research tool for P-gp efflux and CYP3A4-mediated drug interaction studies
Kinetics from cDNA-expressed CYP3A4 (+b5); class-specific classification
Thermal stability
Supporting evidence
Stable to 180°C; t₉₀ 56.7 years; no polymorphism
Reported long-term solid-state stability may support reference standard and stability-study use
TG/DSC data; formulation t₉₀ 6.8 years; oxidation stress evaluated

Positive Control in In Vitro Transporter Assays (P-gp / MDR1)

Due to its high aqueous solubility and potent P-gp inhibition (IC50 = 2.66 µM), Verapamil hydrochloride is the preferred reference standard for evaluating drug-drug interactions, intestinal permeability, and multi-drug resistance reversal in Caco-2 and ex vivo tissue models [1].

Cardiac Safety and HERG Liability Screening

Leveraging its high-affinity blockade of HERG potassium channels (IC50 = 143.0 nM), this compound is procured as a benchmark positive control in patch-clamp electrophysiology to assess the QT prolongation risks of novel drug candidates[2].

Solvent-Free Electrophysiological Profiling

For delicate patch-clamp experiments requiring L-type calcium channel modulation, the hydrochloride salt is prioritized over the free base to avoid DMSO-induced destabilization of the membrane seal, ensuring high-fidelity ion channel recordings [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereochemical-control AV nodal studies
Enantiomer-specific potency profile
AV nodal conduction and negative inotropy endpoints
Drug-drug interaction and efflux modulation research
P-gp inhibition and CYP3A4 index inhibitor classification
Drug efflux modulation and metabolic interaction studies
Calcium channel subtype pharmacology
Non-selective T/L-type calcium channel blockade
Calcium current subtype studies in cardiac myocytes
Long-term stability and reference standard preparation
Long-term solid-state thermal stability
Reference standard stability and analytical method validation

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

490.2598354 g/mol

Monoisotopic Mass

490.2598354 g/mol

Heavy Atom Count

34

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V3888OEY5R

GHS Hazard Statements

Aggregated GHS information provided by 391 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (39.39%): Fatal if swallowed [Danger Acute toxicity, oral];
H301+H311 (39.39%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (85.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (12.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (73.66%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (11.51%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (12.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (12.02%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Verapamil Hydrochloride is the hydrochloride form of Verapamil, which is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

152-11-4
23313-68-0

Wikipedia

Verapamil hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Wang L, Cheng Z, Gu Y, Peng D. Short-Term Effects of Verapamil and Diltiazem in the Treatment of No Reflow Phenomenon: A Meta-Analysis of Randomized Controlled Trials. Biomed Res Int. 2015;2015:382086. doi: 10.1155/2015/382086. Epub 2015 Oct 4. Review. PubMed PMID: 26504804; PubMed Central PMCID: PMC4609355.
2: Su Q, Nyi TS, Li L. Adenosine and verapamil for no-reflow during primary percutaneous coronary intervention in people with acute myocardial infarction. Cochrane Database Syst Rev. 2015 May 18;5:CD009503. doi: 10.1002/14651858.CD009503.pub3. Review. PubMed PMID: 25985145.
3: Izdes S, Altintas ND, Soykut C. Acute respiratory distress syndrome after verapamil intoxication: case report and literature review. Acta Clin Belg. 2014 Apr;69(2):116-9. doi: 10.1179/2295333714Y.0000000007. Epub 2014 Mar 4. Review. PubMed PMID: 24724751.
4: Das P, Kuppuswamy PS, Rai A, Bostwick JM. Verapamil for the treatment of clozapine-induced persistent sinus tachycardia in a patient with schizophrenia: a case report and literature review. Psychosomatics. 2014 Mar-Apr;55(2):194-5. doi: 10.1016/j.psym.2013.05.002. Epub 2013 Jun 30. Review. PubMed PMID: 23820380.
5: Lapage MJ, Bradley DJ, Dick M 2nd. Verapamil in infants: an exaggerated fear? Pediatr Cardiol. 2013 Oct;34(7):1532-4. doi: 10.1007/s00246-013-0739-8. Epub 2013 Jun 26. Review. PubMed PMID: 23800976.
6: Su Q, Li L, Liu Y. Short-term effect of verapamil on coronary no-reflow associated with percutaneous coronary intervention in patients with acute coronary syndrome: a systematic review and meta-analysis of randomized controlled trials. Clin Cardiol. 2013 Aug;36(8):E11-6. doi: 10.1002/clc.22143. Epub 2013 Jun 7. Review. PubMed PMID: 23749333.
7: Aung Naing K, Li L, Su Q, Wu T. Adenosine and verapamil for no-reflow during primary percutaneous coronary intervention in people with acute myocardial infarction. Cochrane Database Syst Rev. 2013 Jun 4;6:CD009503. doi: 10.1002/14651858.CD009503.pub2. Review. Update in: Cochrane Database Syst Rev. 2015;5:CD009503. PubMed PMID: 23736949.
8: Feldmann M, Koepp M. P-glycoprotein imaging in temporal lobe epilepsy: in vivo PET experiments with the Pgp substrate [11C]-verapamil. Epilepsia. 2012 Nov;53 Suppl 6:60-3. doi: 10.1111/j.1528-1167.2012.03704.x. Review. PubMed PMID: 23134497.
9: Delaney B, Loy J, Kelly AM. The relative efficacy of adenosine versus verapamil for the treatment of stable paroxysmal supraventricular tachycardia in adults: a meta-analysis. Eur J Emerg Med. 2011 Jun;18(3):148-52. doi: 10.1097/MEJ.0b013e3283400ba2. Review. PubMed PMID: 20926952.
10: Bartels AL, de Klerk OL, Kortekaas R, de Vries JJ, Leenders KL. 11C-verapamil to assess P-gp function in human brain during aging, depression and neurodegenerative disease. Curr Top Med Chem. 2010;10(17):1775-84. Review. PubMed PMID: 20645917.
11: Cohen V, Jellinek SP, Fancher L, Sangwan G, Wakslak M, Marquart E, Farahani C. Tarka® (trandolapril/verapamil hydrochloride extended-release) overdose. J Emerg Med. 2011 Mar;40(3):291-5. doi: 10.1016/j.jemermed.2008.10.015. Epub 2009 Feb 26. Review. PubMed PMID: 19249183.
12: Tfelt-Hansen P, Tfelt-Hansen J. Verapamil for cluster headache. Clinical pharmacology and possible mode of action. Headache. 2009 Jan;49(1):117-25. doi: 10.1111/j.1526-4610.2008.01298.x. Review. PubMed PMID: 19125880.
13: Shahlaie K, Boggan JE, Latchaw RE, Ji C, Muizelaar JP. Posttraumatic vasospasm detected by continuous brain tissue oxygen monitoring: treatment with intraarterial verapamil and balloon angioplasty. Neurocrit Care. 2009;10(1):61-9. doi: 10.1007/s12028-008-9138-z. Epub 2008 Sep 20. Review. PubMed PMID: 18807219.
14: Volkov VE, Babaev FZ, Pshenitsin AI, Zhezheva FM, Mazur NA. [Clinical application of verapamil in patients with supraventricular cardiac rhythm disturbances and arterial hypertension]. Kardiologiia. 2008;48(7):30-4. Review. Russian. PubMed PMID: 18789023.
15: Sharma SK, Ruggenenti P, Remuzzi G. Managing hypertension in diabetic patients--focus on trandolapril/verapamil combination. Vasc Health Risk Manag. 2007;3(4):453-65. Review. PubMed PMID: 17969376; PubMed Central PMCID: PMC2291330.
16: Patel NP, Pugh ME, Goldberg S, Eiger G. Hyperinsulinemic euglycemia therapy for verapamil poisoning: a review. Am J Crit Care. 2007 Sep;16(5):498-503. Review. PubMed PMID: 17724247.
17: García Donaire JA, Ruilope LM. Trandolapril/verapamil combination in hypertensive diabetic patients. Vasc Health Risk Manag. 2007;3(1):77-82. Review. PubMed PMID: 17583177; PubMed Central PMCID: PMC1994049.
18: Batalis NI, Harley RA, Schandl CA. Verapamil toxicity: an unusual case report and review of the literature. Am J Forensic Med Pathol. 2007 Jun;28(2):137-40. Review. PubMed PMID: 17525564.
19: Reynolds NA, Wagstaff AJ, Keam SJ. Trandolapril/verapamil sustained release: a review of its use in the treatment of essential hypertension. Drugs. 2005;65(13):1893-914. Review. PubMed PMID: 16114984.
20: Grossi A, Biscardi M. Reversal of MDR by verapamil analogues. Hematology. 2004 Feb;9(1):47-56. Review. PubMed PMID: 14965868.

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